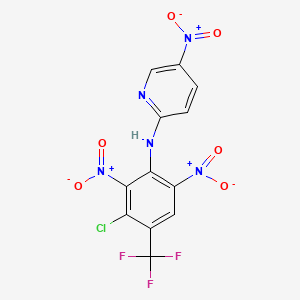![molecular formula C24H30O4 B14281854 Bis[(4-tert-butylphenyl)methyl] ethanedioate CAS No. 140641-19-6](/img/structure/B14281854.png)
Bis[(4-tert-butylphenyl)methyl] ethanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(4-tert-butylphenyl)methyl] ethanedioate is an organic compound characterized by the presence of two 4-tert-butylphenyl groups attached to a central ethanedioate (oxalate) moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(4-tert-butylphenyl)methyl] ethanedioate typically involves the reaction of 4-tert-butylbenzyl chloride with sodium ethanedioate under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature of around 60-70°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[(4-tert-butylphenyl)methyl] ethanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, where nucleophiles such as hydroxide ions or amines replace the tert-butylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or primary amines in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of 4-tert-butylbenzoic acid and ethanedioic acid.
Reduction: Formation of 4-tert-butylbenzyl alcohol and ethanediol.
Substitution: Formation of substituted benzyl derivatives and ethanedioate salts.
Applications De Recherche Scientifique
Bis[(4-tert-butylphenyl)methyl] ethanedioate has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving benzylic substrates.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Bis[(4-tert-butylphenyl)methyl] ethanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s benzylic positions are susceptible to nucleophilic attack, leading to the formation of reactive intermediates that can modulate biological pathways. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in various reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(4-tert-butylphenyl) phenyl phosphate
- Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate
- Bis(4-tert-butylphenyl)amine
Uniqueness
Bis[(4-tert-butylphenyl)methyl] ethanedioate is unique due to its ethanedioate core, which imparts distinct chemical properties compared to other similar compounds. The presence of two 4-tert-butylphenyl groups enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
140641-19-6 |
|---|---|
Formule moléculaire |
C24H30O4 |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
bis[(4-tert-butylphenyl)methyl] oxalate |
InChI |
InChI=1S/C24H30O4/c1-23(2,3)19-11-7-17(8-12-19)15-27-21(25)22(26)28-16-18-9-13-20(14-10-18)24(4,5)6/h7-14H,15-16H2,1-6H3 |
Clé InChI |
VVYCHWDHMUXOQN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)COC(=O)C(=O)OCC2=CC=C(C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5-Diphenylpyrrolo[2,3-c]pyrazol-3-amine](/img/structure/B14281771.png)
![{[(Hex-3-en-1-yl)oxy]methyl}benzene](/img/structure/B14281784.png)
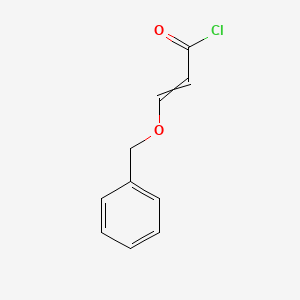


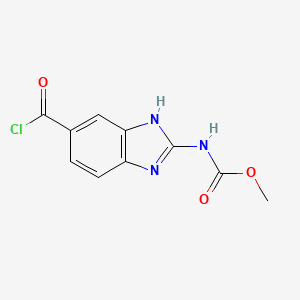
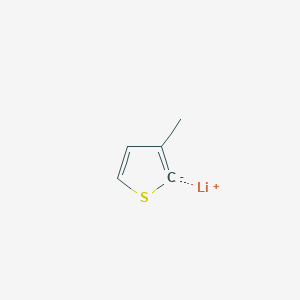
![6-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B14281817.png)
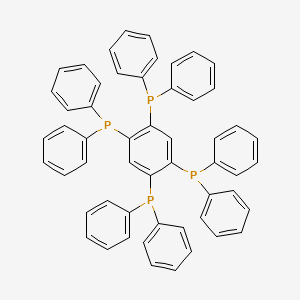
![{[(1-Chloroethylidene)amino]oxy}(chloromethyl)oxophosphanium](/img/structure/B14281834.png)
![Benzenemethanamine, N-3-butenyl-N-[(tributylstannyl)methyl]-](/img/structure/B14281836.png)

![3,6-Dimethylidene-7-oxabicyclo[2.2.1]heptane-2,5-dione](/img/structure/B14281847.png)
